molecular formula C6H10N2OS B12169659 5-Butyl-1,3,4-oxadiazoline-2-thione

5-Butyl-1,3,4-oxadiazoline-2-thione

Cat. No.: B12169659
M. Wt: 158.22 g/mol
InChI Key: HPDKGOQMXJNIDB-UHFFFAOYSA-N
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Description

5-Butyl-1,3,4-oxadiazoline-2-thione is a heterocyclic compound that contains an oxygen atom, two nitrogen atoms, and a sulfur atom within a five-membered ring structure. This compound is part of the broader class of 1,3,4-oxadiazoles, which are known for their diverse chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Butyl-1,3,4-oxadiazoline-2-thione typically involves the cyclization of acylthiosemicarbazides. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves the use of iodine as an oxidizing agent to facilitate the cyclization reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Properties

Molecular Formula

C6H10N2OS

Molecular Weight

158.22 g/mol

IUPAC Name

5-butyl-3H-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C6H10N2OS/c1-2-3-4-5-7-8-6(10)9-5/h2-4H2,1H3,(H,8,10)

InChI Key

HPDKGOQMXJNIDB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NNC(=S)O1

Origin of Product

United States

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